

Validating the Regiochemistry of 3-Ethyl-4-nitrobenzoic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 3-Ethyl-4-nitrobenzoic acid

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This guide provides a comprehensive framework for validating the regiochemistry of **3-Ethyl-4-nitrobenzoic acid**, a critical step in ensuring the purity and identity of this compound for research and development. Through a combination of spectroscopic analysis and a detailed experimental protocol, this document outlines the definitive methods for distinguishing between the target molecule and its potential isomers, primarily 4-Ethyl-3-nitrobenzoic acid.

Spectroscopic and Analytical Data Comparison

The unequivocal determination of the substitution pattern on the benzene ring is paramount. This is achieved by comparing the experimental spectroscopic data of the synthesized compound with the known data of its isomers and with predicted values based on established principles. The following tables summarize the key experimental data for 4-Ethyl-3-nitrobenzoic acid and the predicted data for **3-Ethyl-4-nitrobenzoic acid**, based on substituent chemical shift (SCS) effects.

Table 1: Comparative ^1H NMR Chemical Shifts (ppm)

Proton	4-Ethyl-3-nitrobenzoic acid (Experimental)[1]	3-Ethyl-4-nitrobenzoic acid (Predicted)	Rationale for Prediction
H-2	~8.4 (d)	~7.9 (d)	Proximity to the electron-withdrawing nitro group will cause a significant downfield shift.
H-5	~7.8 (dd)	~8.2 (dd)	Positioned between the nitro and carboxylic acid groups, experiencing strong deshielding.
H-6	~7.5 (d)	~7.6 (d)	Ortho to the carboxylic acid group, resulting in a downfield shift.
-CH ₂ -	2.4–2.6 (q)	~2.8 (q)	Benzylic protons deshielded by the aromatic ring.
-CH ₃	1.2–1.4 (t)	~1.3 (t)	Typical chemical shift for an ethyl group.
-COOH	12–13 (s, br)	~13 (s, br)	Characteristic broad singlet for a carboxylic acid proton.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon	4-Ethyl-3-nitrobenzoic acid (Experimental)[1]	3-Ethyl-4-nitrobenzoic acid (Predicted)	Rationale for Prediction
C-1 (-COOH)	~168	~167	Standard chemical shift for a carboxylic acid carbon.
C-2	~133	~130	Attached to the carboxylic acid group.
C-3	~149	~135	Attached to the electron-donating ethyl group.
C-4	~138	~150	Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
C-5	~125	~124	Meta to the carboxylic acid and ortho to the nitro group.
C-6	~130	~128	Ortho to the carboxylic acid group.
-CH ₂ -	~25	~26	Typical chemical shift for a benzylic carbon.
-CH ₃	~15	~15	Typical chemical shift for an ethyl group carbon.

Table 3: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group	4-Ethyl-3-nitrobenzoic acid (Experimental)[1]	3-Ethyl-4-nitrobenzoic acid (Predicted)
C=O (Carboxylic Acid)	~1700	~1700
NO ₂ (Asymmetric Stretch)	~1530	~1530
NO ₂ (Symmetric Stretch)	~1350	~1350
C-H (Aromatic)	~3100-3000	~3100-3000
O-H (Carboxylic Acid)	~3300-2500 (broad)	~3300-2500 (broad)

Experimental Protocols

A definitive validation of the regiochemistry of **3-Ethyl-4-nitrobenzoic acid** requires a carefully executed synthesis followed by rigorous purification and characterization.

Synthesis of 3-Ethyl-4-nitrobenzoic Acid

The synthesis of **3-Ethyl-4-nitrobenzoic acid** is achieved through the nitration of 3-ethylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

Materials:

- 3-Ethylbenzoic acid
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Ice
- Dichloromethane
- Anhydrous magnesium sulfate
- Ethanol

Procedure:

- In a flask submerged in an ice bath, slowly add 3-ethylbenzoic acid to concentrated sulfuric acid with stirring.
- Once the 3-ethylbenzoic acid is completely dissolved, slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Pour the reaction mixture over crushed ice.
- The precipitate formed is collected by vacuum filtration and washed with cold water.
- The crude product is then purified by recrystallization from ethanol.
- The purified product is dried under vacuum.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

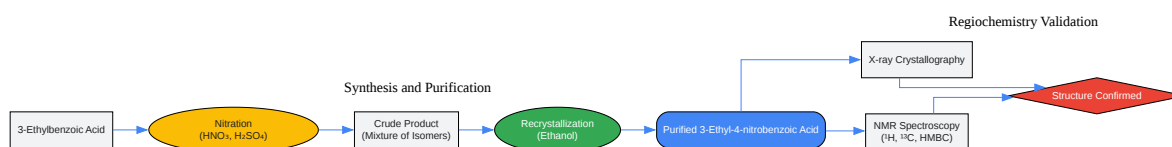
- ^1H NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The ^1H NMR spectrum will provide information on the chemical environment of the aromatic and aliphatic protons. The splitting patterns and coupling constants will be crucial in determining the relative positions of the substituents.
- ^{13}C NMR: The ^{13}C NMR spectrum will show the number of unique carbon environments in the molecule. For **3-Ethyl-4-nitrobenzoic acid**, nine distinct signals are expected.
- 2D NMR (HMBC and HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can be performed to definitively assign the proton and carbon signals and to establish long-range correlations, which are instrumental in confirming the regiochemistry.

2. X-ray Crystallography: For an unambiguous structural determination, single crystals of the purified product can be grown. X-ray crystallography provides the absolute three-dimensional

structure of the molecule, confirming the connectivity and spatial arrangement of all atoms, thus definitively validating the regiochemistry.

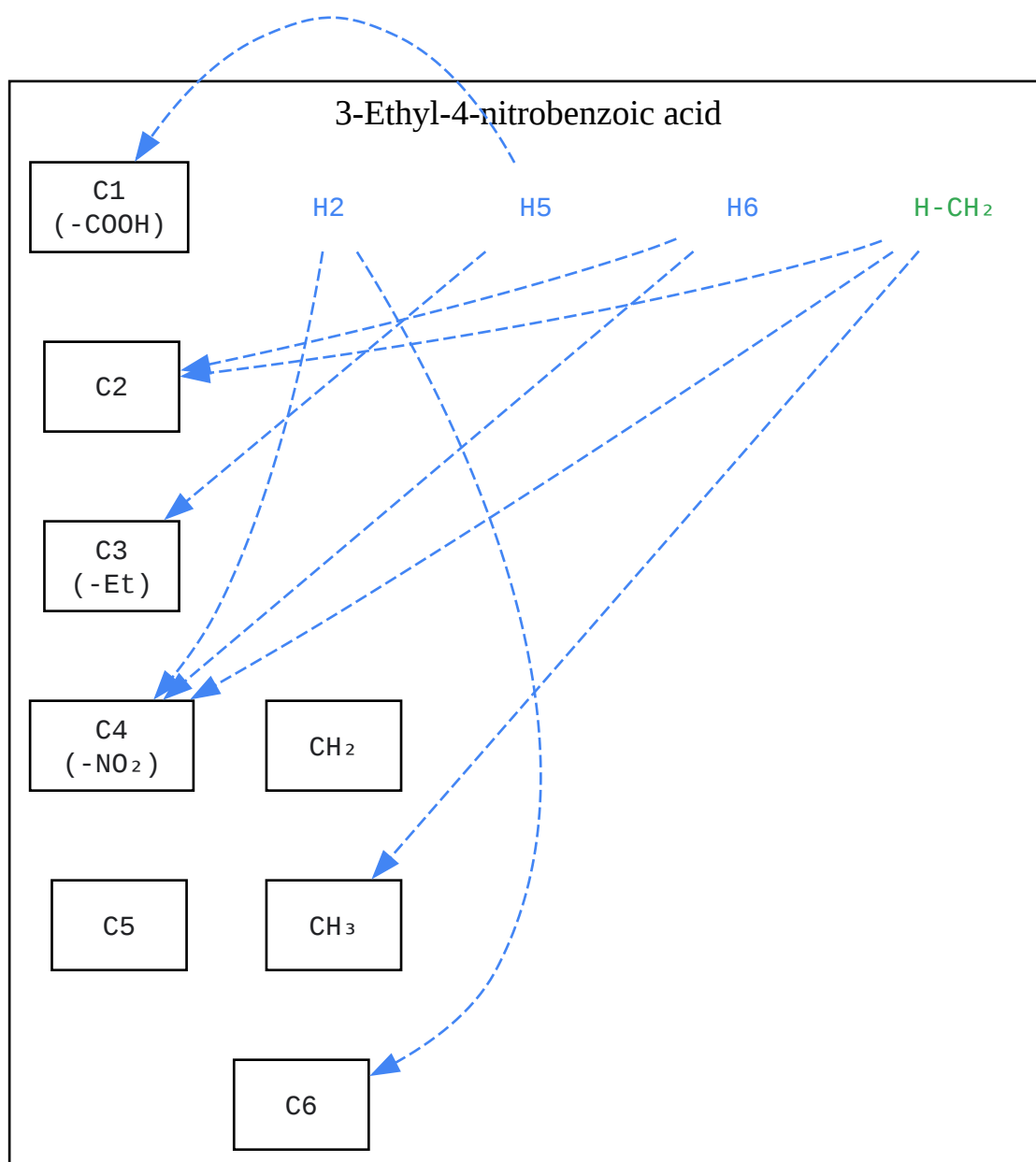
Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and analytical relationships for validating the regiochemistry of **3-Ethyl-4-nitrobenzoic acid**.



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Caption: Experimental workflow for the synthesis and validation of **3-Ethyl-4-nitrobenzoic acid**.



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Caption: Key HMBC correlations for confirming the regiochemistry of **3-Ethyl-4-nitrobenzoic acid**.

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References

- 1. 4-Ethyl-3-nitrobenzoic acid | 103440-95-5 | Benchchem [benchchem.com]
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